3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17-12-26-19(25)22(17)14-7-9-21(11-14)18(24)13-4-3-5-15(10-13)27-16-6-1-2-8-20-16/h1-6,8,10,14H,7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDHHKNUQXEULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Pyridin-2-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the benzoyl group.
Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. A study focused on synthesizing similar compounds demonstrated their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .
Anticancer Properties
The oxazolidine core has been associated with anticancer activity due to its ability to inhibit protein synthesis in cancer cells. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the disruption of cellular protein synthesis, leading to cell death .
Neurological Applications
Given the presence of the pyridine moiety, there is potential for neuroprotective effects. Compounds featuring similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Oxazolidine-2,4-dione Derivatives
The oxazolidine-2,4-dione ring is a critical pharmacophore in several bioactive molecules. A notable analog is (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione (BP2023, ), which shares the oxazolidinedione core but differs in substituents. BP2023 incorporates a morpholino-fluorophenyl group and a hydroxymethyl side chain, which may enhance solubility and receptor binding compared to the target compound’s pyridine-linked benzoyl group. Such substitutions are known to influence pharmacokinetic properties, such as metabolic stability and membrane permeability .
Pyrrolidine-Based Compounds
The pyrrolidin-3-yl group in the target compound is structurally similar to derivatives like 1a and 1b (), which feature a pyrrolidin-3-yloxy phenyl moiety linked to a 1,2,4-oxadiazole ring. These compounds exhibit stereochemical variations (R/S configurations), which can significantly alter binding affinities. For instance, 1a and 1b were synthesized via regioselective substitutions, highlighting the importance of stereochemistry in optimizing bioactivity .
Pyridine-Containing Derivatives
Pyridine moieties are prevalent in antiviral and anti-inflammatory agents. lists pyridine derivatives such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which shares a pyrrolidine-pyridine linkage but lacks the oxazolidinedione core. The target compound’s pyridin-2-yloxybenzoyl group may confer unique electronic properties, such as improved π-π stacking interactions with aromatic residues in enzyme active sites, compared to simpler pyridine derivatives .
Research Findings and Data Gaps
Bioactivity Potential: The oxazolidinedione core may inhibit enzymes like cyclooxygenase or dehydrogenases, as seen in related compounds .
Stereochemical Sensitivity : The R/S configuration of the pyrrolidine ring (cf. ) could critically impact target binding .
Synthetic Feasibility : Green chemistry approaches () and modular synthesis () are viable for scaling production .
Critical Data Gaps:
- Experimental binding affinities or enzymatic inhibition data.
- Comparative pharmacokinetic profiles (e.g., solubility, metabolic stability).
- Toxicity and selectivity studies.
Biological Activity
3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may confer various biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound can be categorized as an oxazolidine derivative, which is known for its diverse applications in medicinal chemistry. The presence of the pyrrolidine ring and the pyridin-2-yloxy group enhances its potential interactions with biological targets.
Molecular Formula
- Molecular Weight: 335.36 g/mol
- Chemical Formula: C17H19N3O4
The biological activity of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The exact mechanism remains to be fully elucidated but may involve modulation of signaling pathways associated with inflammation or cancer progression.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds often exhibit significant antimicrobial properties. The unique structure of this compound suggests it could interact with bacterial ribosomes or other essential cellular components, inhibiting growth or causing cell death.
Table 1: Summary of Antimicrobial Activity Studies
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features are conducive to targeting cancer cell pathways, potentially leading to apoptosis (programmed cell death).
Case Study:
In a study evaluating various oxazolidine derivatives for anticancer activity, compounds similar to 3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione were shown to inhibit proliferation in several cancer cell lines.
Table 2: Summary of Anticancer Activity Findings
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have indicated favorable absorption and distribution characteristics, although toxicological assessments are necessary to evaluate safety.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~85% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
Q & A
Q. Key Considerations :
- Monitor reaction kinetics to avoid over-oxidation.
- Optimize solvent polarity to stabilize intermediates.
How can computational reaction design optimize synthesis pathways?
Advanced
Integrating computational tools (e.g., quantum chemical calculations) with experimental validation accelerates reaction optimization:
- Reaction path search : Predict feasible pathways for pyrrolidine-oxazolidinedione coupling using transition-state modeling .
- Data-driven optimization : Apply machine learning to narrow experimental conditions (e.g., temperature, stoichiometry) based on historical reaction datasets .
- Feedback loops : Use experimental results (e.g., yields, byproducts) to refine computational models iteratively .
How are contradictions between spectroscopic data and predicted structures resolved?
Advanced
Discrepancies in NMR/X-ray data versus computational predictions require systematic validation:
- Multi-technique corroboration : Compare -NMR shifts (e.g., pyrrolidine proton environments at δ 2.01–4.43 ppm) with X-ray crystallography (e.g., bond angles/lengths) .
- Dynamic effects : Account for conformational flexibility (e.g., rotameric equilibria in solution) using variable-temperature NMR .
- DFT simulations : Align experimental spectra with density functional theory (DFT)-predicted chemical shifts .
What analytical techniques confirm structural integrity, and how are conflicting data addressed?
Q. Basic
- Core techniques :
- Conflict resolution : Re-examine sample purity (HPLC), solvent artifacts, or crystallographic disorder .
How does statistical Design of Experiments (DoE) improve synthesis optimization?
Advanced
DoE reduces trial-and-error by systematically varying parameters:
- Factor screening : Identify critical variables (e.g., temperature, pH, catalyst loading) using Plackett-Burman designs .
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reaction time) to pinpoint optima .
- Case example : A 2 factorial design could optimize the coupling of pyridin-2-yloxybenzoyl and pyrrolidin-3-yl groups.
What methodologies characterize polymorphic forms, and how do they affect bioactivity?
Q. Advanced
- Techniques :
- Bioimpact : Polymorphs may alter solubility (e.g., bioavailability) or receptor binding. For example, amorphous forms often enhance dissolution rates but reduce stability .
What safety protocols are critical under oxidative conditions?
Q. Basic
- Hazard mitigation :
How can regioselectivity challenges in pyrrolidine functionalization be addressed?
Q. Advanced
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Catalytic control : Use transition-metal catalysts (e.g., Pd) for C–H activation at specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack on sterically hindered sites .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to pH extremes, light, or heat to identify degradation products (HPLC-MS) .
- Long-term stability : Accelerated aging tests (40°C/75% RH for 6 months) monitor decomposition kinetics .
- Metabolic profiling : Incubate with liver microsomes to simulate in vivo biotransformation .
How are structure-activity relationships (SARs) explored for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., pyridin-2-yloxy to pyrimidin-4-yloxy) and test bioactivity .
- Computational docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock .
- Pharmacophore mapping : Identify critical moieties (e.g., oxazolidinedione ring) for activity retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
